

# A Comparative Guide to XPS Analysis of Aluminum-Doped Zinc Oxide (AZO) Films

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Aluminum zinc oxide

Cat. No.: B077310

[Get Quote](#)

This guide provides a comprehensive comparison of X-ray Photoelectron Spectroscopy (XPS) analysis of Aluminum-doped Zinc Oxide (AZO) thin films, drawing upon data from multiple research studies. It is intended for researchers, scientists, and professionals in materials science and drug development who are interested in the surface characterization of these widely used transparent conducting oxides.

## Introduction to XPS Analysis of AZO Films

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.<sup>[1]</sup> For Aluminum-doped Zinc Oxide (AZO) films, XPS is crucial for verifying the successful incorporation of aluminum into the ZnO lattice, identifying the chemical bonding states of zinc, oxygen, and aluminum, and quantifying the elemental composition of the film's surface. This information is vital for understanding the electrical and optical properties of AZO films, which are critical for their applications in solar cells, displays, and other optoelectronic devices.

## Comparative Analysis of XPS Data

The following table summarizes the key XPS data for undoped and Al-doped ZnO films from various studies. This allows for a direct comparison of the binding energies of the core levels of Zinc (Zn 2p), Oxygen (O 1s), and Aluminum (Al 2p) as a function of Al doping concentration.

| Sample<br>(Al<br>doping<br>at%)        | Depositio<br>n Method                                                     | Zn 2p <sub>3/2</sub><br>(eV) | O 1s (eV)                            | Al 2p (eV)                | Atomic<br>Concentr<br>ation (%)              | Referenc<br>e |
|----------------------------------------|---------------------------------------------------------------------------|------------------------------|--------------------------------------|---------------------------|----------------------------------------------|---------------|
| Undoped<br>ZnO                         | Sol-Gel                                                                   | ~1021.2 -<br>1021.3          | ~530.1<br>(Zn-O)                     | -                         | -                                            | [2]           |
| 1% Al-<br>doped ZnO                    | Not<br>Specified                                                          | ~1021.8                      | Not<br>Specified                     | Not<br>Specified          | -                                            | [3]           |
| Al-doped<br>ZnO (Fe:Al<br>= 1)         | Sol-Gel                                                                   | 1021.4                       | 530.1 (Zn-<br>O), 531.4<br>(Al-O-Zn) | 73.9                      | Zn: 38.3,<br>O: 50.1, Al:<br>1.2, C:<br>10.4 | [4]           |
| 10% Al-<br>doped ZnO                   | Pulsed<br>Filtered<br>Cathodic<br>Vacuum<br>Arc<br>Deposition<br>(PFCVAD) | 1021.85                      | 530.2 (Zn-<br>O), 531.8<br>(O-H)     | 74.4<br>76.7<br>(AlO(OH)) | -                                            | [5][6]        |
| Al-doped<br>ZnO<br>(unspecifie<br>d %) | Atomic<br>Layer<br>Deposition                                             | 1021.3 ±<br>0.1              | Not<br>Specified                     | Not<br>Specified          | -                                            | [7]           |

## Key Observations:

- **Zn 2p Peak:** The binding energy of the Zn 2p<sub>3/2</sub> peak remains relatively stable around 1021-1022 eV across different studies, indicating that the chemical state of zinc as Zn<sup>2+</sup> in the ZnO lattice is largely unaffected by Al doping.[3][4][7] Some studies report a slight increase in binding energy with Al doping, which could be attributed to changes in the local chemical environment.[2]
- **O 1s Peak:** The O 1s spectrum is typically deconvoluted into multiple peaks. The main peak at approximately 530.1-530.2 eV is attributed to O<sup>2-</sup> ions in the Zn-O lattice.[4][5] A higher

binding energy component, often observed around 531.4-531.8 eV, can be associated with oxygen in the vicinity of the dopant (Al-O-Zn bonds) or with oxygen-deficient regions and surface hydroxyl groups.[4][5]

- Al 2p Peak: The presence of the Al 2p peak confirms the incorporation of aluminum into the ZnO film. The binding energy of this peak is typically observed around 74 eV, which is characteristic of  $\text{Al}^{3+}$  in an oxide environment ( $\text{Al}_2\text{O}_3$ ).[4][5] Some studies have deconvoluted the Al 2p peak into multiple components, suggesting the presence of different aluminum chemical states, such as stoichiometric  $\text{Al}_2\text{O}_3$  and aluminum oxyhydroxide ( $\text{AlO(OH)}$ ).[5]

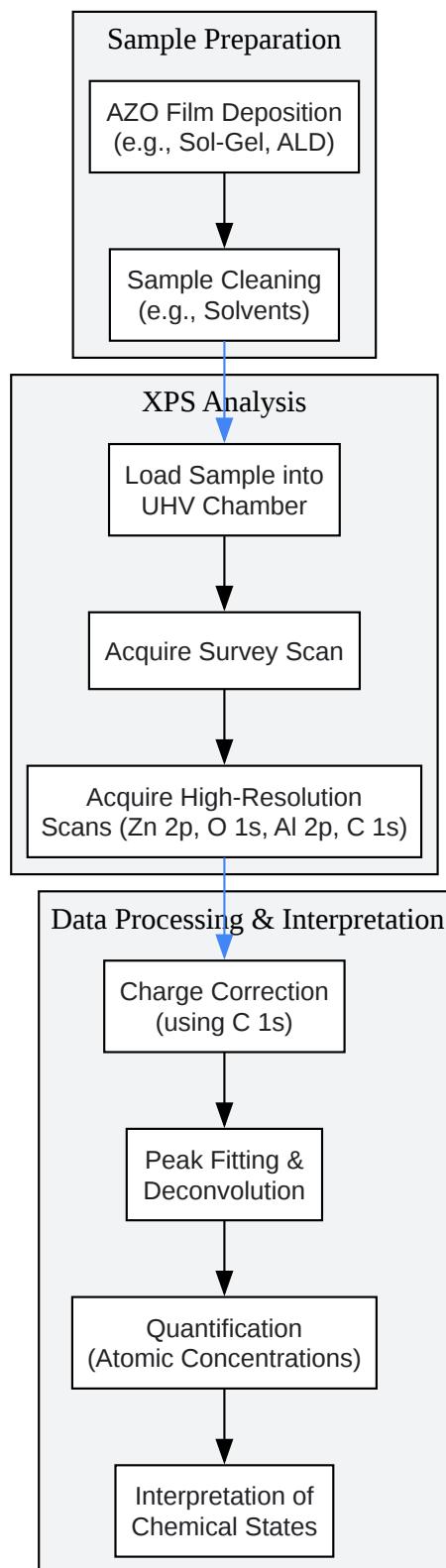
## Experimental Protocols

The methodologies employed in the XPS analysis of AZO films across different studies share common principles, though specific parameters may vary. A generalized experimental protocol is outlined below.

### 1. Sample Preparation:

- AZO thin films are typically deposited on various substrates (e.g., glass, silicon, GaAs) using techniques such as sol-gel, atomic layer deposition (ALD), or pulsed filtered cathodic vacuum arc deposition (PFCVAD).[4][5][7]
- Prior to XPS analysis, the samples are often cleaned to remove surface contaminants. This may involve ultrasonic cleaning in solvents like acetone and ethanol.

### 2. XPS Instrumentation and Analysis:


- X-ray Source: A monochromatic Al  $\text{K}\alpha$  X-ray source (1486.6 eV) is commonly used for XPS analysis.[5][7]
- Analyzer: A hemispherical analyzer is used to measure the kinetic energy of the emitted photoelectrons.[5]
- Vacuum: The analysis is performed under ultra-high vacuum (UHV) conditions to prevent contamination and scattering of photoelectrons.
- Data Acquisition:

- A survey scan is first performed to identify all the elements present on the surface.
- High-resolution scans are then acquired for the specific core levels of interest (Zn 2p, O 1s, Al 2p, and C 1s). The C 1s peak (at ~284.8 eV) from adventitious carbon is often used for charge correction.
- The pass energy for high-resolution scans is typically set to a lower value (e.g., 20 eV) to achieve better energy resolution, while a higher pass energy (e.g., 50 eV) is used for survey scans.<sup>[5]</sup>

- Data Processing:
  - The raw data is processed using specialized software. This involves background subtraction (e.g., Shirley background) and peak fitting (e.g., using Gaussian-Lorentzian functions) to determine the binding energies, peak areas, and atomic concentrations of the elements.

## Experimental Workflow

The following diagram illustrates the typical workflow for the XPS analysis of Al-doped ZnO films.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for XPS analysis of AZO films.

## Conclusion

XPS is an indispensable tool for the characterization of Al-doped ZnO thin films. By providing detailed information on elemental composition and chemical bonding states, it enables researchers to correlate the material's surface properties with its performance in various applications. This comparative guide highlights the consistent findings across different studies while also noting the variations that can arise from different deposition techniques and doping concentrations. The provided experimental framework serves as a valuable reference for designing and interpreting XPS studies on AZO and other doped metal oxide systems.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. azooptics.com [azooptics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. "XRD, XPS, and optical characterizations of Al-doped ZnO film grown on " by EBRU ŞENADIM TÜZEMEN, HÜLYA ŞAHİN et al. [journals.tubitak.gov.tr]
- 7. d-nb.info [d-nb.info]
- To cite this document: BenchChem. [A Comparative Guide to XPS Analysis of Aluminum-Doped Zinc Oxide (AZO) Films]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b077310#xps-analysis-of-al-doped-zno-films>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)